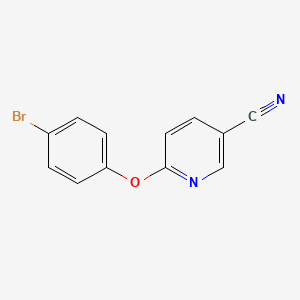

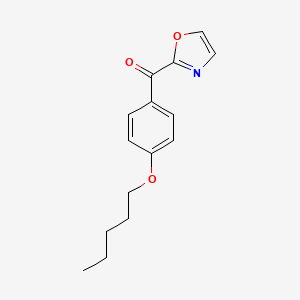

2-(4-Pentyloxybenzoyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Pentyloxybenzoyl)oxazole” is a chemical compound with the molecular formula C15H17NO3 . It’s a part of the oxazole family, which is a class of compounds containing a five-membered ring with an oxygen atom, a nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The oxazole ring, a key component of “this compound”, is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The specific molecular structure of “this compound” is not explicitly mentioned in the sources I found.

Scientific Research Applications

Synthesis and Biological Activity

Anticonvulsant Agents : 2-(4-Pentyloxybenzoyl)oxazole derivatives have been explored for their anticonvulsant effects. For instance, 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles show significant promise as potential anticonvulsant agents. These compounds have been tested using the maximal electroshock (MES) test and display notable efficacy and safety profiles (Wei et al., 2010).

Antiprotozoal Activity : Certain 2-amino-4-phenyloxazole derivatives, including those related to this compound, have been synthesized and shown to exhibit significant in vitro antiprotozoal activity. This is particularly evident against organisms like Giardia lamblia and Trichomonas vaginalis, suggesting potential applications in treating protozoal infections (Carballo et al., 2017).

Antibacterial and Antifungal Applications : Oxazole compounds, including this compound derivatives, exhibit a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties. This versatility is attributed to their ability to bind with various enzymes and receptors in biological systems (Zhang et al., 2018).

Chemical Synthesis and Applications

Synthesis Techniques : Research into the efficient synthesis of oxazole structures, including those similar to this compound, has seen significant advancements. For example, a [3 + 2] annulation technique using a gold-catalyzed oxidation strategy has been developed for the modular synthesis of 2,4-disubstituted oxazoles (Luo et al., 2012).

Suzuki Coupling for Functionalization : The Suzuki coupling reaction has been employed for the functionalization of oxazole compounds, a technique that could potentially be applied to this compound. This methodology allows for the rapid coupling of oxazoles with various boronic acids, expanding the utility and diversity of oxazole derivatives (Ferrer Flegeau et al., 2006).

Safety and Hazards

properties

IUPAC Name |

1,3-oxazol-2-yl-(4-pentoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-3-4-10-18-13-7-5-12(6-8-13)14(17)15-16-9-11-19-15/h5-9,11H,2-4,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJZHHIRKAETJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642100 |

Source

|

| Record name | (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898760-26-4 |

Source

|

| Record name | 2-Oxazolyl[4-(pentyloxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)